molecular formula C19H23N5O2S B2940875 3-methoxy-2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2H-indazole-6-carboxamide CAS No. 1798524-82-9

3-methoxy-2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2H-indazole-6-carboxamide

Cat. No.: B2940875
CAS No.: 1798524-82-9
M. Wt: 385.49
InChI Key: PSKNOIHXGYQUGE-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2H-indazole-6-carboxamide is a complex organic compound featuring an indazole core with various substituents, including methoxy, methyl, thiazolyl, and piperidinyl groups. This compound has garnered interest in scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indazole core. One common approach is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with an appropriate keto compound under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted indazoles or thiazoles.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other indazole derivatives and thiazole-containing molecules, which may have different biological activities and applications. Some examples of similar compounds are:

  • 2-Methoxy-N-(1,3-thiazol-2-yl)benzamide

  • 3-Methoxy-2-hydroxybenzaldehyde

  • 6-Ethoxy-1,3-benzothiazol-2-amine

These compounds share structural similarities but differ in their substituents and potential biological activities.

Properties

IUPAC Name

3-methoxy-2-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-23-18(26-2)15-6-5-14(10-16(15)22-23)17(25)21-11-13-4-3-8-24(12-13)19-20-7-9-27-19/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKNOIHXGYQUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3CCCN(C3)C4=NC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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